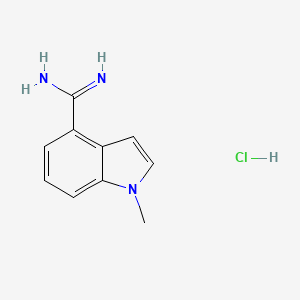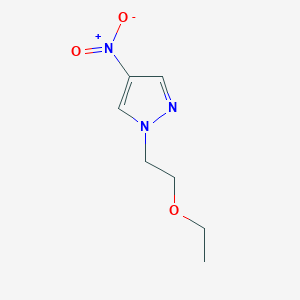![molecular formula C12H17ClF3N B6361670 (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 912290-75-6](/img/structure/B6361670.png)
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride, also known as MPAH, is a chemical compound that has been increasingly studied in recent years due to its potential applications in various scientific fields. This compound belongs to the class of tertiary amines, which are organic compounds containing three carbon-nitrogen bonds. MPAH has been found to be a promising agent in organic synthesis as well as in the development of new drugs and materials.
Scientific Research Applications
Environmental Fate and Toxicity of Chemical Warfare Agent Degradation Products
A comprehensive review by Munro et al. (1999) assesses the formation, environmental fate, mammalian, and ecotoxicity of chemical warfare (CW) agent degradation products. While not directly mentioning the compound , this study highlights the significance of understanding the environmental and health impacts of chemical agents and their degradation by-products, which can include a wide range of chemical structures similar to "(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride" (Munro et al., 1999).
Synthesis and Structural Properties of Novel Chemical Compounds
The work by Issac and Tierney (1996) explores the synthesis, spectroscopic, and structural properties of novel substituted chemical compounds, providing insights into the chemical reactivity and potential applications of complex organic molecules. This research underpins the importance of synthetic chemistry in developing new compounds with potential applications in various industries, including pharmaceuticals and materials science (Issac & Tierney, 1996).
PFAS Removal by Amine-Functionalized Sorbents
Ateia et al. (2019) critically review the development and application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This study illustrates the utility of amine-functionalized materials in environmental remediation, potentially encompassing compounds with structures similar to "this compound" for targeting specific pollutants (Ateia et al., 2019).
Chemistry and Applications of Heterocyclic Compounds
Gomaa and Ali (2020) review the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, emphasizing its application in the synthesis of heterocycles. This work showcases the broad potential of heterocyclic compounds in synthesizing new materials and pharmaceuticals, reflecting on the versatile roles that similar compounds to "this compound" might play in scientific research (Gomaa & Ali, 2020).
properties
IUPAC Name |
2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-9(2)7-16-8-10-4-3-5-11(6-10)12(13,14)15;/h3-6,9,16H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTHTBHPUPXIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B6361599.png)
amine](/img/structure/B6361600.png)
![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)
![4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361628.png)
![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)
![3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361685.png)
amine hydrochloride](/img/structure/B6361692.png)